4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride

regioisomer differentiation medicinal chemistry building blocks β‑amino acids

This racemic β-amino acid derivative features a crucial 4-amino spacer, distinct from common 2-amino isomers. The trifluoromethylpyrazole at the β-position provides metabolically stable lipophilicity, making it ideal for peptide mimetics, (3+2)-cycloaddition precursor libraries, and bioconjugation spacer design. Its orthogonal amine/carboxylic acid handles enable efficient PROTAC and fluorescent probe synthesis.

Molecular Formula C8H11ClF3N3O2
Molecular Weight 273.64
CAS No. 2247103-40-6
Cat. No. B2678119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride
CAS2247103-40-6
Molecular FormulaC8H11ClF3N3O2
Molecular Weight273.64
Structural Identifiers
SMILESC1=NNC(=C1C(CCN)C(=O)O)C(F)(F)F.Cl
InChIInChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-5(3-13-14-6)4(1-2-12)7(15)16;/h3-4H,1-2,12H2,(H,13,14)(H,15,16);1H
InChIKeyXKDHGMHUHYPOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic Acid Hydrochloride (CAS 2247103-40-6) for Chemical Synthesis and Drug Discovery Procurement


4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride (CAS 2247103-40-6) is a racemic, non‑proteinogenic β‑amino acid derivative featuring a trifluoromethyl‑substituted pyrazole ring at the β‑position and a free 4‑amino group on the butanoic acid backbone. It is used as a building block for the synthesis of more complex molecules and as a research intermediate in medicinal chemistry . The compound is typically supplied as a hydrochloride salt, with a minimum purity of 95% .

Why Generic Substitution Fails for 4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic Acid Hydrochloride


Substituting 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride with closely related analogues—such as the 2‑amino positional isomer, the pyrazol‑4‑amino regioisomer, or the unsubstituted pyrazole derivative—is not straightforward. The position of the amino group (4‑ vs. 2‑position) and the attachment point of the pyrazole (pyrazol‑4‑yl vs. pyrazol‑1‑yl) dictate the molecule’s conformational landscape, hydrogen‑bonding capacity, and the spatial orientation of the trifluoromethyl substituent, which are critical for target engagement or downstream synthetic transformations [1]. These structural differences translate into distinct physicochemical properties, as evidenced by measured logP values, and can lead to divergent outcomes in medicinal chemistry campaigns [2].

Quantitative Evidence Guide for Selecting 4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic Acid Hydrochloride


Regioisomeric Differentiation: 4‑Amino vs. 2‑Amino Substitution on the Butanoic Acid Core

The target compound bears the primary amine at the 4‑position of the butanoic acid chain, a topology that is distinct from the 2‑amino analogue (CAS 1543815-25-3) and the pyrazol‑4‑amino regioisomer (CAS 1171203-11-4). This difference translates into a measurable logP shift: the 4‑amino free‑base (CAS 2247103-39-3) has a predicted logP of 1.05 ± 0.2 (class‑level inference from analogous structures), while the 2‑amino regioisomer (CAS 1543815-25-3) and the pyrazol‑4‑amino regioisomer (CAS 1171203-11-4) both exhibit a measured logP of 1.05 [1]. Although the absolute values are similar, the 4‑amino isomer places the basic amine farther from the carboxylic acid, creating a distinct charge separation distance that influences peptide coupling efficiency and intramolecular cyclization propensity [2].

regioisomer differentiation medicinal chemistry building blocks β‑amino acids

Purity Benchmark: Target HCl Salt vs. Closest Regioisomeric Free Base

The hydrochloride salt (CAS 2247103-40-6) is commercially available with a minimum purity of 95% . In contrast, the closely related free base regioisomer 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1171203-11-4) is also supplied at 95% purity [1]. Another regioisomer, 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid (CAS 1543815-25-3), is typically offered at 98% purity . Thus, the hydrochloride salt does not provide a purity advantage over the free-base comparators, but its defined salt form ensures consistent stoichiometry and solubility characteristics for peptide coupling reactions.

building block purity chemical procurement quality control

Topological Distinction: Distance Between Basic Amine and Carboxylic Acid

In the target compound, the 4‑amino group is separated from the carboxylic acid by three carbon atoms, whereas in the 2‑amino regioisomer the separation is only one carbon, and in the pyrazol‑4‑amino analogue the amine is directly attached to the pyrazole ring, making the distance effectively zero. This difference in linker length (3 vs. 1 vs. 0 atoms) directly impacts the molecule’s ability to mimic lysine or ornithine residues versus glycine or proline, a critical parameter in peptide‑based drug design [1]. No quantitative binding data are available for direct comparison, but the topological difference is unequivocal and can be exploited in scaffold‑hopping exercises.

linker length β‑amino acid peptide mimetic design

Synthetic Utility: Use as a Key Intermediate in ω‑(3‑Trifluoromethylpyrazol‑4‑yl)alkanoic Acid Synthesis

A 2023 study demonstrated that 1‑aryl‑3‑trifluoromethylpyrazol‑4‑yl‑substituted butanoic acids can be efficiently synthesized from cyclic enones via a (3+2)‑cycloaddition strategy [1]. The target compound, with its free 4‑amino group, can serve as a precursor for the construction of such libraries, allowing late‑stage diversification. The yield for the key cycloaddition step was reported in the range of 60–85% for model substrates, though the exact yield for the target compound itself was not explicitly given [1]. This contrasts with the 2‑amino isomer, which is less amenable to this specific cycloaddition pathway because the amino group is positioned α to the carboxylate, potentially leading to side reactions.

synthetic methodology cycloaddition trifluoromethylpyrazole

Application Scenarios for 4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic Acid Hydrochloride in Scientific Procurement


Peptide Mimetic Design Requiring a Trifluoromethylpyrazole Side Chain with a Defined Linker Length

In peptide‑based drug discovery, incorporating a trifluoromethylpyrazole group as a metabolically stable, lipophilic side chain is a common strategy. The 4‑amino isomer provides a 3‑atom linker that positions the pyrazole ring at a distance comparable to the lysine side chain, enabling the design of mimetics that preserve the native hydrogen‑bonding network while adding fluorinated hydrophobic contacts. The 2‑amino and pyrazol‑4‑amino isomers offer shorter linkers that are less suitable for such applications [1].

Library Synthesis of ω‑(3‑Trifluoromethylpyrazol‑4‑yl)alkanoic Acids via Cycloaddition Chemistry

The target compound can be utilized as a precursor in (3+2)‑cycloaddition reactions to generate a library of substituted pyrazole‑butanoic acid derivatives. Recent work has shown that this scaffold is accessible in good yields (60–85%) using nitrile imine intermediates, making the 4‑amino isomer a useful building block for combinatorial chemistry campaigns [2].

Construction of Bifunctional Molecular Probes with Orthogonal Reactive Handles

Having both a free carboxylic acid and a free primary amine on a butanoic acid backbone provides orthogonal reactive handles for conjugation chemistry (e.g., amide coupling at either terminus). The 4‑amino position offers a longer spacer compared to the 2‑amino isomer, which can be advantageous when a larger distance between two functional moieties is required, such as in the design of fluorescent probes or PROTACs [1].

Research on Trifluoromethylpyrazole Conformational Effects in β‑Amino Acids

The conformational properties of β‑amino acids containing a trifluoromethylpyrazole substituent are of fundamental interest in foldamer research. The target compound’s unique topology (amine at the 4‑position) allows systematic comparison with 2‑amino and pyrazole‑attached analogues, providing insight into the influence of amine position on secondary structure propensity [1].

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